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Compound of Interest

Compound Name: 1-(2-Morpholinoethyl)-2-thiourea

Cat. No.: B050385

Thiourea and its derivatives represent a versatile class of organic compounds with significant
potential in drug discovery and development.[1][2] Characterized by a central thiocarbonyl
group flanked by amino groups, the thiourea scaffold's unique chemical properties, including its
ability to form stable metal complexes and participate in hydrogen bonding, make it a privileged
structure in medicinal chemistry.[1][3] These compounds have demonstrated a broad spectrum
of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory
effects.[2][4] This technical guide provides an in-depth overview of the current research,
guantitative data, and experimental methodologies related to the therapeutic applications of
thiourea compounds, aimed at researchers, scientists, and professionals in the field of drug
development.

Anticancer Activity

Thiourea derivatives have emerged as promising candidates for cancer therapy due to their
ability to inhibit cancer cell proliferation and overcome drug resistance.[1][2][5] Their
mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and
signaling pathways crucial for cancer progression, such as protein tyrosine kinases,
topoisomerases, and carbonic anhydrases.[5][6]

Quantitative Data: Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of various thiourea derivatives
against several human cancer cell lines, presented as IC50 (half-maximal inhibitory
concentration) or GI50 (half-maximal growth inhibition) values.
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Compound/Derivati

Cancer Cell Line(s) 1C50/ GI50 (pM) Reference(s)
ve
1,3-bis(4-
(trifluoromethyl)phenyl  A549 (Lung) 0.2 [1]
)thiourea (2)
) o MCF-7, SKBR3
Thiourea derivative 20 1.3,0.7 [1]
(Breast)
4-(7-chloroquinolin-4-
yl)-N-(2- MDA-MB231, MDA-
morpholinoethyl)piper MB468, MCF7 3.0,4.6,4.5 [1]
azine-1- (Breast)
carbothioamide (28)
N1,N3-disubstituted- HCT116, HepG2,
1.11,1.74,7.0 [7]

thiosemicarbazone 7

MCF7

1-(4-hexylbenzoyl)-3-
methylthiourea (34)

HelLa, MCF-7, WiDr,
T47D

412, 390, 433, 179

[8]

Aloperine thiourea

derivative 22

PC9 (Lung)

1.43

[°]

Thioureas 32S, 33S,
35S (average)

Ovarian Cancer Lines

1.29, 1.26, 2.96

[2]

Signaling Pathway Inhibition

Many thiourea derivatives exert their anticancer effects by inhibiting critical signaling pathways.

For instance, some derivatives function as potent inhibitors of the Epidermal Growth Factor

Receptor (EGFR), a key player in cell proliferation and survival.[7] The inhibition of such

pathways can lead to cell cycle arrest and apoptosis.[9]
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Caption: EGFR signaling pathway inhibition by a thiourea derivative.

Antimicrobial Activity

Thiourea derivatives and their metal complexes exhibit a wide range of antimicrobial activities,
including antibacterial and antifungal effects.[2][10] They are considered promising scaffolds for
the development of new anti-infective agents, particularly against drug-resistant strains.[11][12]

Antibacterial Activity

Thiourea compounds have shown efficacy against both Gram-positive and Gram-negative
bacteria.[10] Some derivatives are particularly potent against methicillin-resistant
Staphylococcus aureus (MRSA), a significant public health threat.[12] The proposed
mechanism for some derivatives involves the disruption of the bacterial cell wall and
interference with cellular homeostasis.[12]

Quantitative Data: Antibacterial Efficacy

The table below lists the Minimum Inhibitory Concentration (MIC) values for selected thiourea
derivatives against various bacterial strains.
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Compound/Derivati

Bacterial Strain(s) MIC (pg/mL) Reference(s)
ve
) o MRSA, S.
Thiourea derivative ] o
epidermidis, E. 2-16 [12]
TD4 ]
faecalis
Derivatives 1, 2, 4, 8,
) S. aureus, S.
9, 10, 12 (bearing 3- ) .
) epidermidis (Gram- 4-32
amino-1H-1,2,4- . ]
) positive cocci)
triazole)
o Hospital methicillin-
Same derivatives as ]
resistant S. aureus 4-64

above

strains

Antifungal Activity

The antifungal properties of thiourea derivatives are well-documented, with activity against

clinically relevant yeasts like Candida auris and plant pathogenic fungi.[11][13][14] Their

mechanisms can include inhibiting biofilm formation, disrupting the fungal cell wall, and

increasing cell membrane permeability.[13][14]

: o . Antif | Effi

Compound/Derivati

MIC / EC50 (mg/L

Fungal Strain(s) Reference(s)

ve or pg/mL)
Aldehydes-thiourea o

T Botrytis cinerea EC50 = 0.70 mg/L [14]
derivative 9
Ortho-methylated ) ) MIC = 78.1-625

o Candida auris [11]
derivative (SB2) pg/mL
Citral-thiourea Colletotrichum

EC50 = 0.16 mg/L [15]

derivative el

gloeosporioides

Antifungal Mechanism of Action
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A proposed mechanism for certain antifungal thiourea derivatives involves a cascade of events
leading to fungal cell death.
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Caption: Proposed antifungal mechanism for some thiourea derivatives.[14]

Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents.[16][17] They have
shown activity against a range of viruses, including Hepatitis C Virus (HCV), Human
Immunodeficiency Virus (HIV), and certain herpesviruses.[3][16][17] The mechanism often
involves targeting viral-specific enzymes or proteins essential for replication.
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o . Antiviral Eff

Compound/Derivati

Virus EC50 (pM) Reference(s)
ve

Thiourea derivative 10  Hepatitis C Virus

o 0.047 [16]
(meta-position linker) (HCV)
) o Human
Thiourea derivative )
Cytomegalovirus 0.5 [17]
147B3
(HCMV)
Thiourea derivative Herpes Simplex Virus
1.9 [17]
147B3 type 1 (HSV-1)

DSA-00, DSA-02, » .
Hepatitis B Virus

DSA-09 (CC50 o 329.6, 323.5, 349.7 [18]
(HBV) - Cytotoxicity
values)

The antiviral mechanism of compound 147B3 against herpesviruses involves targeting viral
transactivators, such as ICP4 in HSV-1, which are critical for the expression of viral genes.[17]

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a cornerstone of their
therapeutic potential.[19][20] This activity is relevant in oncology, metabolic diseases, and
neurodegenerative disorders.

o Carbonic Anhydrases (CAs): Certain sulphonyl thiourea compounds are potent inhibitors of
CAisoforms (I, II, IX, XII) that are overexpressed in many cancers.[21]

o Tyrosinase: As inhibitors of tyrosinase, the key enzyme in melanin production, thiourea
derivatives are being investigated for treating hyperpigmentation disorders.[22][23]

o Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
makes some thiourea derivatives potential candidates for Alzheimer's disease therapy.[20]
[24]
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o Other Enzymes: Thiourea derivatives have also shown inhibitory activity against a-amylase,
a-glucosidase, and -glucuronidase.[19][25]

Quantitative Data: Enzyme Inhibition

Compound/Derivati

Target Enzyme(s) IC50 / Ki Value Reference(s)
ve
Carbonic Anhydrase |l )
Compound 7f Ki=31.42 nM [21]
(hCA )
Carbonic Anhydrase )
Compound 7d Ki=111.0nM [21]
X1l (hCA XII)
Thioacetazone, )
Tyrosinase IC50 = 14 uM, 15 uM [22]
Ambazone
Indole—thiourea )
o Tyrosinase IC50 =5.9 uM [23]
derivative 4b
1-(3-chlorophenyl)-3- IC50 = 50 pg/mL, 60
( p' Y AChE, BChE Hd [20][26]
cyclohexylthiourea (3) pg/mL
E. coli B- .
. IC50 = 2.68 pM, Ki =
E-9 glucuronidase [25]
1.64 uM
(EcGUS)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of
thiourea compounds.

Protocol 1: Synthesis of Thiourea Derivatives

A common method for synthesizing N,N'-disubstituted thiourea derivatives involves the reaction
of an appropriate isothiocyanate with a primary or secondary amine.

Materials:

o Substituted phenylisothiocyanate
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e Primary or secondary amine (e.g., aromatic amines, heterocyclic amines)
e Solvent (e.g., Acetone, Dimethylformamide)
» 5% HCI (for synthesis of the amine starting material, if needed)

Procedure:

Dissolve the selected primary or secondary amine in a suitable solvent like acetone.
e Add an equimolar amount of the substituted phenylisothiocyanate to the solution.

 Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to
overnight, depending on the reactants.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, the product often precipitates out of the solution. If not, the solvent can be
removed under reduced pressure.

o Collect the solid product by filtration, wash with a cold solvent to remove unreacted starting
materials.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
thiourea derivative.[27]

o Characterize the final compound using spectroscopic methods such as IR, *H-NMR, and
mass spectrometry.[19][24]

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines
and is used to determine the lowest concentration of an antimicrobial agent that prevents
visible growth of a microorganism.[13]

Materials:
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Thiourea compounds to be tested

Bacterial or fungal strains

Appropriate broth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton Broth for bacteria)

Sterile 96-well flat-bottom microtiter plates

Positive control (known antibiotic/antifungal) and negative control (inoculum in medium)

Workflow:
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Caption: Standard workflow for MIC determination by broth microdilution.
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Procedure:

Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh
culture.[13]

Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiourea
compound in the appropriate broth medium to achieve a range of final concentrations.

Inoculation: Add the standardized microbial inoculum to each well containing the diluted
compound.

Controls: Include a positive control (a known antimicrobial drug), a negative control (medium
with inoculum, no compound), and a sterility control (medium only).[13]

Incubation: Incubate the plates at the optimal temperature and duration for the specific
microorganism (e.g., 35°C for 24-48 hours).[13]

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The
MIC is the lowest concentration of the compound at which there is no visible turbidity or
growth.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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